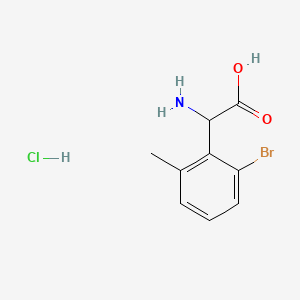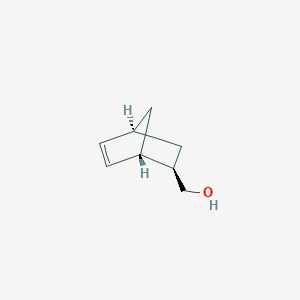
Exo-5-norbornene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-5-Norbornene-2-methanol is a derivative of norbornene, a bicyclic hydrocarbon. This compound is widely used as a monomer in the synthesis of polynorbornenes through vinyl polymerization or ring-opening metathesis polymerization (ROMP). It is also utilized as an intermediate in the synthesis of photoresist materials and various pharmaceutically and biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Exo-5-Norbornene-2-methanol can be synthesized through the hydrolysis of exo-5-norbornene-2-carboxylic acid esters. The reaction typically involves the use of water and a base such as sodium methoxide or potassium tert-butoxide. The reaction conditions favor the formation of the exo-isomer over the endo-isomer .
Industrial Production Methods: In industrial settings, the compound is often produced through the co-polymerization of 5-norbornene-2-methanol with ethylene using heterogeneous silica-supported catalysts. This method allows for the efficient production of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Exo-5-Norbornene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Exo-5-norbornene-2-carboxylic acid.
Reduction: Exo-5-norbornane-2-methanol.
Substitution: Exo-5-norbornene-2-halides or exo-5-norbornene-2-amines.
Wissenschaftliche Forschungsanwendungen
Exo-5-Norbornene-2-methanol has a wide range of applications in scientific research:
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical compounds due to its unique structure and reactivity.
Industry: Employed in the production of photoresist materials used in semiconductor manufacturing.
Wirkmechanismus
The mechanism of action of exo-5-norbornene-2-methanol primarily involves its role as a monomer in polymerization reactions. In ring-opening metathesis polymerization (ROMP), the compound reacts with a catalyst, typically a ruthenium-based metal carbene complex, to form long polymer chains. The release of ring strain from the cyclic olefin drives the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Endo-5-Norbornene-2-methanol: The endo isomer of the compound, which shows different reactivity in polymerization reactions.
5-Norbornene-2-carboxylic acid: Another norbornene derivative used in similar applications.
Oxanorbornene derivatives: These compounds also undergo ring-opening metathesis polymerization but show different reactivity compared to exo-5-norbornene-2-methanol.
Uniqueness: this compound is unique due to its higher reactivity in ring-opening metathesis polymerization compared to its endo isomer. This makes it particularly valuable in the synthesis of polynorbornenes with high thermal stability and transparency .
Eigenschaften
CAS-Nummer |
67505-46-8 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
LUMNWCHHXDUKFI-RNJXMRFFSA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
Kanonische SMILES |
C1C2CC(C1C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
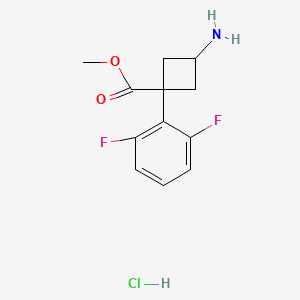
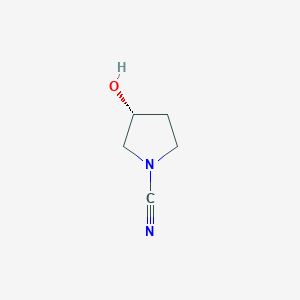
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)

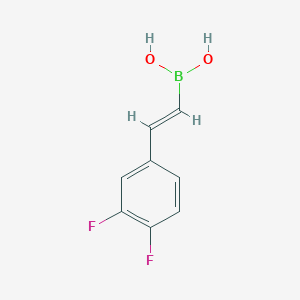
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)

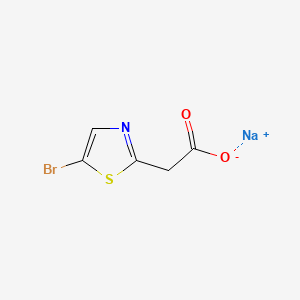
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
